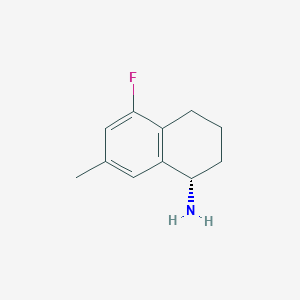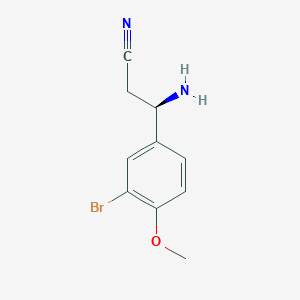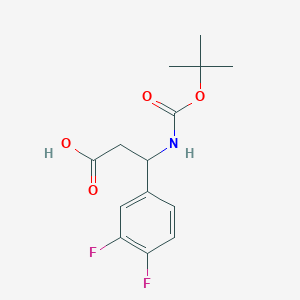
3,4-dihydro-6-methyl-7-nitro-1(2H)-Naphthalenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dihydro-6-methyl-7-nitro-1(2H)-Naphthalenone is an organic compound belonging to the naphthalenone family These compounds are characterized by a naphthalene ring system with various functional groups attached
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dihydro-6-methyl-7-nitro-1(2H)-Naphthalenone typically involves multi-step organic reactions. A common approach might include:
Nitration: Introduction of the nitro group to the naphthalene ring using a nitrating agent such as nitric acid in the presence of sulfuric acid.
Reduction: Partial reduction of the naphthalene ring to form the dihydro derivative.
Alkylation: Introduction of the methyl group through an alkylation reaction using a suitable alkylating agent.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, catalysts), and ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially converting the methyl group to a carboxylic acid or other oxidized forms.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted naphthalenone derivatives.
Applications De Recherche Scientifique
3,4-Dihydro-6-methyl-7-nitro-1(2H)-Naphthalenone may have applications in:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying biological pathways involving nitro and methyl groups.
Medicine: Possible applications in drug development, particularly in designing molecules with specific biological activities.
Industry: Use in the production of materials with specific properties, such as dyes or polymers.
Mécanisme D'action
The mechanism of action would depend on the specific application of the compound. For example, if used in medicine, it might interact with specific enzymes or receptors in the body. The nitro group could be involved in redox reactions, while the methyl group might influence the compound’s hydrophobicity and binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Naphthalenone: The parent compound without the nitro and methyl groups.
6-Methyl-1(2H)-Naphthalenone: Similar compound without the nitro group.
7-Nitro-1(2H)-Naphthalenone: Similar compound without the methyl group.
Uniqueness
3,4-Dihydro-6-methyl-7-nitro-1(2H)-Naphthalenone is unique due to the combination of the nitro and methyl groups, which can influence its chemical reactivity and potential applications. The presence of both groups can lead to unique interactions in chemical and biological systems.
Propriétés
Formule moléculaire |
C11H11NO3 |
|---|---|
Poids moléculaire |
205.21 g/mol |
Nom IUPAC |
6-methyl-7-nitro-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C11H11NO3/c1-7-5-8-3-2-4-11(13)9(8)6-10(7)12(14)15/h5-6H,2-4H2,1H3 |
Clé InChI |
OOICOHXQFSMXSU-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1[N+](=O)[O-])C(=O)CCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Racemic-(2S,3aS,7aS)-6-((benzyloxy)carbonyl)octahydrofuro[2,3-c]pyridine-2-carboxylic acid](/img/structure/B13046640.png)



![4-Amino-5,6-dihydro-4H-cyclopenta[B]thiophene-4-carboxylic acid](/img/structure/B13046673.png)




![Methyl (S)-1'-(cyclobutylmethyl)-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxylate](/img/structure/B13046706.png)

![2-Amino-8-(trifluoromethyl)-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-4(1H)-one](/img/structure/B13046723.png)

![[(1R)-1-(2,4-Difluorophenyl)ethyl]methylamine](/img/structure/B13046733.png)
